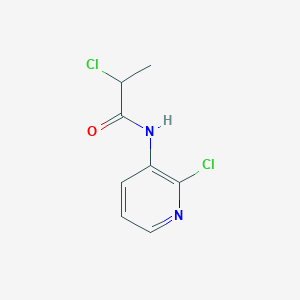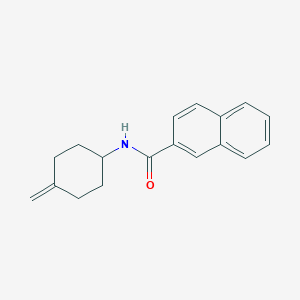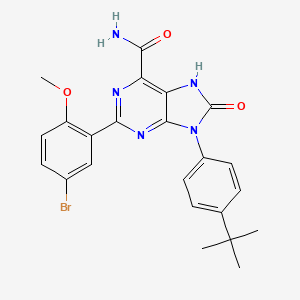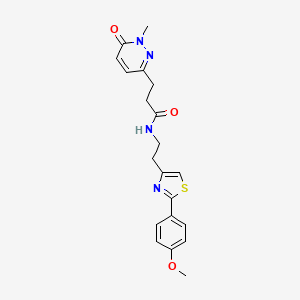
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant and Anticancer Activity
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including structures similar to the compound , have been synthesized and tested for their antioxidant and anticancer activities. These compounds showed significant antioxidant activity, surpassing that of well-known antioxidants like ascorbic acid in some cases. Moreover, their anticancer activity was evaluated against human glioblastoma and triple-negative breast cancer cell lines, with certain derivatives exhibiting considerable cytotoxic effects, particularly against the glioblastoma U-87 cell line (Tumosienė et al., 2020).
Antimicrobial Activities
Thiazoles and their derivatives have been recognized for their broad spectrum of biological activities, including antimicrobial effects. Research has demonstrated the synthesis of thiazoles derivatives containing methoxy-napthyl moiety, which showed potent anti-bacterial and anti-tubercular properties. These derivatives were synthesized through a series of reactions and were found to exhibit excellent antibacterial activity against a range of bacterial strains (Prasad & Nayak, 2016).
Catalytic Applications
The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This innovative approach highlighted the compound's role in facilitating chemical transformations, thereby showcasing its potential in synthetic chemistry and industrial applications (Ghorbanloo & Maleki Alamooti, 2017).
Antibacterial and Antifungal Agents
A study on the synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives revealed their potential as antibacterial and antifungal agents. These compounds, synthesized via naproxenoyl chloride reaction with different amino compounds, showed significant activities against various bacterial and fungal strains, matching or even surpassing the efficacy of standard agents like Ampicillin and Flucanazole in some cases (Helal et al., 2013).
Antiproliferative Properties
Thiazole compounds were also synthesized and tested for their antiproliferative activity against breast cancer cells (MCF7). The creation of these compounds involved a series of chemical reactions, leading to structures with potential therapeutic applications. One of the synthesized compounds showed comparable activity to Paclitaxel, a well-known anticancer drug, indicating its potential in cancer treatment research (Sonar et al., 2020).
特性
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-3-(1-methyl-6-oxopyridazin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-24-19(26)10-6-15(23-24)5-9-18(25)21-12-11-16-13-28-20(22-16)14-3-7-17(27-2)8-4-14/h3-4,6-8,10,13H,5,9,11-12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLPIYBXJMCXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)CCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

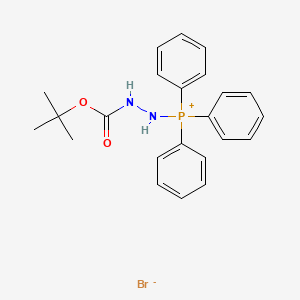
![[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B2827622.png)
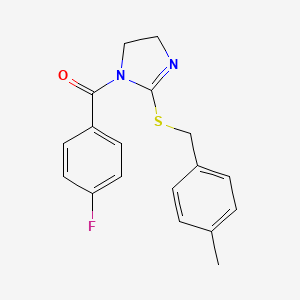


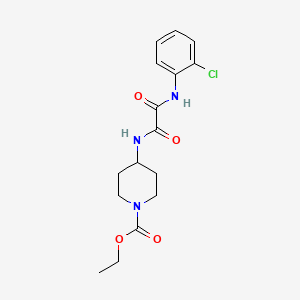
![6-chloro-3-[(2E)-3-(3-methylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2827628.png)
![5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2827631.png)
![4-(5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2827633.png)


